molecular formula C5H10IN B1620949 1-(Iodomethyl)pyrrolidine CAS No. 342401-48-3

1-(Iodomethyl)pyrrolidine

Cat. No. B1620949
M. Wt: 211.04 g/mol
InChI Key: IRDXQTMQWOPUMQ-UHFFFAOYSA-N
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Description

1-(Iodomethyl)pyrrolidine is a chemical compound with the following characteristics:



  • It belongs to the class of pyrrolidine alkaloids .

  • The compound features a five-membered nitrogen-containing ring .

  • Its chemical structure includes an iodomethyl group attached to the pyrrolidine ring.



Synthesis Analysis

The synthesis of 1-(Iodomethyl)pyrrolidine involves various methods, including:



  • Halogenation : Introduction of the iodomethyl group using halogenation reactions.

  • Ring-closure reactions : Formation of the pyrrolidine ring through cyclization processes.

  • Functional group transformations : Conversion of precursor compounds to the desired product.



Molecular Structure Analysis

The molecular formula of 1-(Iodomethyl)pyrrolidine is C₅H₁₀IN . Its structural formula depicts the iodomethyl group bonded to the pyrrolidine ring. The compound’s stereochemistry and conformation play a crucial role in its properties and reactivity.



Chemical Reactions Analysis

1-(Iodomethyl)pyrrolidine participates in several chemical reactions:



  • Nucleophilic substitution : The iodomethyl group can be replaced by other nucleophiles (e.g., amines, thiols) to yield diverse derivatives.

  • Ring-opening reactions : Cleavage of the pyrrolidine ring under specific conditions.

  • Reductive processes : Reduction of the iodomethyl group to form secondary amines.



Physical And Chemical Properties Analysis


  • Physical state : 1-(Iodomethyl)pyrrolidine is typically a colorless liquid .

  • Melting point : Approximately -20°C .

  • Boiling point : Around 100°C .

  • Solubility : Soluble in organic solvents (e.g., chloroform, methanol).


Scientific Research Applications

Electrical Conductivity Enhancement in MOFs

One significant application involves the use of redox-active pyrrole monomers, closely related to 1-(Iodomethyl)pyrrolidine, for increasing the electrical conductivity of Metal-Organic Frameworks (MOFs). The study conducted by Dhara et al. (2016) demonstrated that intercalating pyrrole monomers into the nanochannels of a fluorescent MOF and subsequent activation with iodine solution increased the bulk electrical conductivity by approximately nine orders of magnitude. This remarkable increase in conductivity is attributed to the formation of highly oriented and conducting polypyrrole chains within the MOF, turning it into an n-type semiconductor material with significant potential for optoelectronic applications (Dhara et al., 2016).

Safety And Hazards


  • Toxicity : Some pyrrolidine alkaloids, including related compounds, exhibit toxic effects on animal organs. Caution is necessary during handling.

  • Irritant : The iodomethyl group may cause skin or eye irritation.

  • Environmental impact : Proper disposal and handling are essential to prevent environmental contamination.


Future Directions

Research on 1-(Iodomethyl)pyrrolidine should focus on:



  • Biological assays : Investigating its pharmacological potential.

  • Derivatives : Synthesizing modified derivatives for enhanced activity.

  • Safety profiles : Assessing toxicity and safety in detail.


properties

IUPAC Name

1-(iodomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c6-5-7-3-1-2-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDXQTMQWOPUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376661
Record name 1-(iodomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Iodomethyl)pyrrolidine

CAS RN

342401-48-3
Record name 1-(iodomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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